Preamble: Situating Bendiocarb Phenol in its Scientific Context
Preamble: Situating Bendiocarb Phenol in its Scientific Context
An In-depth Technical Guide to the Physical and Chemical Properties of Bendiocarb Phenol
Bendiocarb phenol, known systematically as 2,2-dimethyl-1,3-benzodioxol-4-ol, occupies a dual role of significance in the fields of environmental science, toxicology, and chemical synthesis. It is primarily recognized as the principal metabolite of Bendiocarb, a carbamate insecticide.[1] The hydrolysis of the carbamate ester group in Bendiocarb yields this phenolic compound, a critical transformation pathway in both environmental degradation and mammalian metabolism.[2][3] Understanding the properties of Bendiocarb phenol is therefore essential for monitoring Bendiocarb exposure, assessing its environmental fate, and developing accurate analytical methods. Furthermore, Bendiocarb phenol is a key precursor in the industrial synthesis of Bendiocarb itself, highlighting its importance from a manufacturing perspective.[4] This guide provides a comprehensive technical overview of its core physical and chemical characteristics for researchers, scientists, and drug development professionals.
Chapter 1: Core Molecular and Physical Identity
A compound's physical properties dictate its behavior in various matrices, from biological systems to environmental compartments. The structure of Bendiocarb phenol, featuring a hydroxyl group attached to a benzodioxole ring, governs its solubility, acidity, and crystalline nature.
Chemical Structure and Identifiers:
-
IUPAC Name: 2,2-dimethyl-1,3-benzodioxol-4-ol[5]
-
CAS Number: 22961-82-6[5]
-
Molecular Weight: 166.17 g/mol [5]
Physicochemical Data Summary
The intrinsic properties of Bendiocarb phenol are summarized below. These values are critical for designing analytical extraction protocols, predicting environmental transport, and understanding its physiological disposition.
| Property | Value | Significance & Causality | Source(s) |
| Physical Appearance | White crystalline solid | The planar aromatic ring and potential for hydrogen bonding contribute to a stable crystalline lattice at room temperature. | [8][1][5] |
| Melting Point | 114–116 °C | Indicates relatively strong intermolecular forces in the solid state. This property is crucial for identification and purity assessment. | [8] |
| pKa | 8.8 (at 20 °C) | This value reflects the acidity of the phenolic hydroxyl group. It indicates that the compound will be predominantly in its protonated (phenol) form in neutral and acidic solutions, but will deprotonate to the phenolate anion under alkaline conditions (pH > 8.8). This is the key to its rapid alkaline hydrolysis and the basis for many derivatization reactions. | [9] |
| Solubility | Limited in water; Soluble in organic solvents | The hydrophobic benzodioxole ring structure limits its solubility in polar solvents like water. The presence of the hydroxyl group provides some polarity, but the overall character is nonpolar, favoring solubility in solvents like acetone, dichloromethane, and alcohols. This behavior dictates the choice of solvents for extraction from aqueous matrices. | [8][9] |
| Decomposition Temp. | >125 °C | The molecule is thermally stable up to this temperature, above which degradation occurs. This is an important consideration for analytical techniques like Gas Chromatography (GC). | [5] |
Chapter 2: Chemical Reactivity and Degradation Pathways
The chemical reactivity of Bendiocarb phenol is dominated by its phenolic hydroxyl group and its role as a hydrolysis product of Bendiocarb.
Hydrolysis: The Primary Degradation Route
The stability of the parent compound, Bendiocarb, is highly dependent on pH, with hydrolysis being the principal degradation mechanism.[6] This hydrolysis directly yields Bendiocarb phenol.
-
Alkaline Conditions (pH > 7): Hydrolysis is rapid. At pH 9 (25°C), the half-life of Bendiocarb is only 45 minutes.[6] This rapid breakdown is initiated by hydroxide ion attack on the electrophilic carbonyl carbon of the carbamate group.
-
Neutral Conditions (pH 7): The half-life of Bendiocarb is significantly longer, reported as 81 hours or 10 days in different studies.[6][10]
-
Acidic Conditions (pH < 7): Bendiocarb is relatively stable, with a half-life of 48 days at pH 5.[6]
The products of alkaline hydrolysis are Bendiocarb phenol (2,2-dimethyl-1,3-benzodioxol-4-ol), methylamine, and carbon dioxide.[2][10] This reaction is not only a critical environmental fate process but is also deliberately exploited for analytical quantification.
General Reactivity Profile
As a phenol, Bendiocarb phenol exhibits characteristic reactions:
-
Weak Acidity: It reacts with strong bases to form a phenolate salt.[5]
-
Incompatibilities: It is incompatible with strong reducing agents (which can generate flammable H₂ gas), alkali metals, nitrides, and strong oxidizing agents.[5]
-
Derivatization: The hydroxyl group is a site for derivatization reactions, such as the formation of ethers, which is a common strategy in analytical chemistry to improve chromatographic behavior.[6]
Chapter 3: Analytical Determination and Methodologies
The quantification of Bendiocarb often relies on its conversion to Bendiocarb phenol. Spectrophotometric methods are particularly common due to their accessibility and sensitivity.
Principle of Spectrophotometric Determination (Emerson Reaction)
A widely used and robust protocol involves the alkaline hydrolysis of Bendiocarb followed by a chromogenic (color-forming) reaction known as the Emerson reaction.[11] This self-validating system works as follows:
-
Hydrolysis: The sample containing Bendiocarb is treated with a base (e.g., sodium hydroxide) to quantitatively convert it to Bendiocarb phenol.
-
Derivatization: The resulting Bendiocarb phenol is reacted with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent like potassium ferricyanide at a buffered alkaline pH.[11][12]
-
Detection: This reaction produces a stable, colored antipyrine dye (typically reddish-brown) whose absorbance is directly proportional to the initial concentration of Bendiocarb.[11] The color intensity is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 470-510 nm.[11][12]
Experimental Protocol: Spectrophotometric Quantification
This protocol is adapted from established methods for phenolic compound analysis.[11][12]
1. Reagent Preparation:
-
Phosphate Buffer: Dissolve anhydrous potassium dihydrogen phosphate (KH₂PO₄) and dipotassium hydrogen phosphate (K₂HPO₄) in deionized water to prepare a buffer solution of pH 10.
-
4-Aminoantipyrine Solution (0.5% w/v): Dissolve 0.5 g of 4-AAP in 100 mL of deionized water. Prepare fresh daily.
-
Potassium Ferricyanide Solution (2% w/v): Dissolve 2.0 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Store in a brown bottle and prepare fresh weekly.
-
Bendiocarb Stock Standard (100 µg/mL): Accurately weigh 10 mg of analytical grade Bendiocarb and dissolve in 100 mL of methanol.
-
Working Standards (0.1 - 4 µg/mL): Prepare a series of working standards by diluting the stock standard in deionized water.[11]
2. Sample Hydrolysis:
-
Take a known volume of the sample (e.g., 10 mL).
-
Add a small volume of 1 M Sodium Hydroxide (NaOH) to raise the pH above 10 and initiate hydrolysis.
-
Allow the reaction to proceed for at least 15 minutes at room temperature.
3. Color Development:
-
To the hydrolyzed sample and each working standard, add 2 mL of the phosphate buffer to ensure a stable pH of 10 ± 0.2.[12]
-
Add 1.0 mL of the 4-AAP solution and mix thoroughly.[11]
-
Add 1.0 mL of the potassium ferricyanide solution and mix again.[11]
-
Allow the color to develop for 15 minutes.[12]
4. Measurement and Quantification:
-
Using a spectrophotometer, measure the absorbance of each standard and the sample against a reagent blank (prepared using deionized water instead of the standard/sample) at the wavelength of maximum absorbance (~470 nm).[11]
-
Plot a calibration curve of absorbance versus concentration for the working standards.
-
Determine the concentration of Bendiocarb in the sample by interpolating its absorbance on the calibration curve.
Chapter 4: Metabolic Fate of Bendiocarb
For drug development and toxicology professionals, understanding the metabolic fate of a xenobiotic is paramount. In mammals, including humans and rats, Bendiocarb is rapidly metabolized and excreted, with Bendiocarb phenol being the central intermediate.[2][3]
The primary metabolic pathway involves the enzymatic cleavage of the carbamate ester bond by carboxylesterases, primarily in the liver.[2] This Phase I reaction detoxifies the parent compound, as Bendiocarb's mechanism of toxicity is the inhibition of acetylcholinesterase, a function of the intact carbamate group.[3][13]
Following its formation, Bendiocarb phenol undergoes Phase II conjugation reactions. It is readily conjugated with endogenous molecules like glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (by sulfotransferases, SULTs).[2] These conjugation reactions dramatically increase the water solubility of the molecule, facilitating its rapid elimination from the body, primarily via urine.[2][3] Over 99% of an ingested dose can be excreted in the urine within 22 hours, predominantly as these conjugated metabolites.[3]
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Absorption spectrum (a): Bendiocarb versus deionized water (b)... | Download Scientific Diagram - ResearchGate.
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